2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid include:
Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential therapeutic applications.
Indole Derivatives: These compounds share some structural similarities and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
CAS No. |
187999-34-4 |
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Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-11(14(19)20)7-16-13-6-12(17-18(8)13)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |
InChI Key |
KTEJCXHMVKKPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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